molecular formula C11H18O2 B2501597 (Z)-2-Methyl-3-(4-methylcyclohexyl)prop-2-enoic acid CAS No. 1563780-93-7

(Z)-2-Methyl-3-(4-methylcyclohexyl)prop-2-enoic acid

Cat. No.: B2501597
CAS No.: 1563780-93-7
M. Wt: 182.263
InChI Key: WSSJKFVCHRSVEI-UHFFFAOYSA-N
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Description

(Z)-2-Methyl-3-(4-methylcyclohexyl)prop-2-enoic acid: is an organic compound characterized by its unique structural configuration This compound features a cyclohexyl ring substituted with a methyl group, and a propenoic acid moiety with a double bond in the Z-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-Methyl-3-(4-methylcyclohexyl)prop-2-enoic acid typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents.

    Formation of the Propenoic Acid Moiety: The propenoic acid moiety is formed through reactions such as aldol condensation or Wittig reactions, ensuring the Z-configuration of the double bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: Substitution reactions can occur at the cyclohexyl ring or the propenoic acid moiety, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are employed.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Studied for its reactivity and potential to form various derivatives.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored for its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-Methyl-3-(4-methylcyclohexyl)prop-2-enoic acid involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

    (E)-2-Methyl-3-(4-methylcyclohexyl)prop-2-enoic acid: Differing in the configuration of the double bond.

    2-Methyl-3-(4-methylcyclohexyl)propanoic acid: Lacking the double bond in the propenoic acid moiety.

    4-Methylcyclohexylacetic acid: Featuring a different arrangement of the functional groups.

Uniqueness:

  • The Z-configuration of the double bond in (Z)-2-Methyl-3-(4-methylcyclohexyl)prop-2-enoic acid imparts unique chemical properties and reactivity compared to its E-isomer and other similar compounds.
  • The presence of both the cyclohexyl ring and the propenoic acid moiety provides a versatile framework for further chemical modifications and applications.

Properties

IUPAC Name

(Z)-2-methyl-3-(4-methylcyclohexyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h7-8,10H,3-6H2,1-2H3,(H,12,13)/b9-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSJKFVCHRSVEI-CLFYSBASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C=C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC(CC1)/C=C(/C)\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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